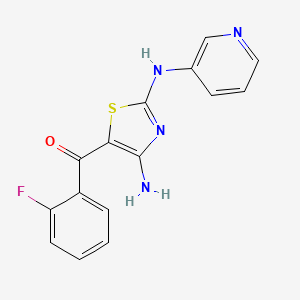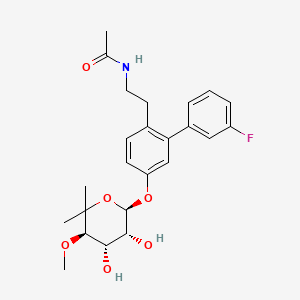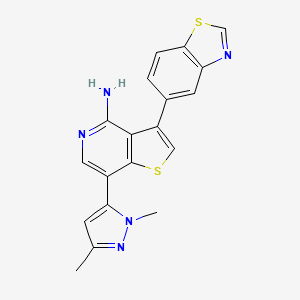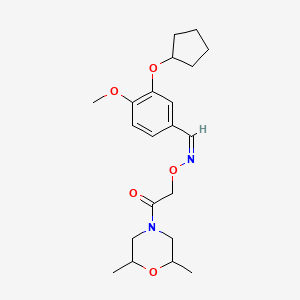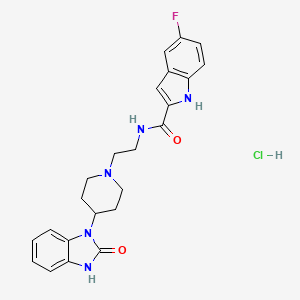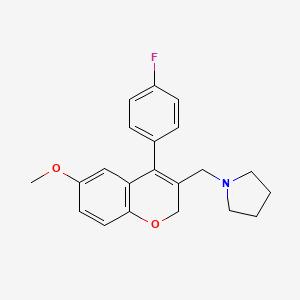
AX-024
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AX-024 is a novel chemical compound that acts as an orally available inhibitor of the T cell receptor (TCR)-Nck interaction. It selectively inhibits T cell activation triggered by TCR stimulation, with an IC50 value of approximately 1 nM . This compound effectively modulates cell signaling by specifically targeting SH3 domains and demonstrates desirable characteristics such as low acute toxicity, high potency, and excellent selectivity .
Mechanism of Action
Target of Action
Its primary targets are the T cell receptor (TCR) and the Nck adaptor protein . These proteins play a crucial role in T cell activation, which is a key process in the immune response .
Mode of Action
AX-024 selectively inhibits T cell activation triggered by TCR stimulation . It modulates cell signaling by specifically targeting SH3 domains . The compound achieves this by inhibiting the interaction of Nck with the cytoplasmic tail of the TCR subunit CD3ε . This interaction is particularly important for TCR signaling in response to weak antigens .
Biochemical Pathways
The inhibition of the TCR-Nck interaction by this compound affects the signaling pathways downstream of the TCR. This results in a reduction in the production of various cytokines, including interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), interferon-γ (IFN-γ), IL-10, and IL-17A . These cytokines are key players in the immune response, and their reduction can help modulate immune reactions.
Pharmacokinetics
The pharmacokinetic properties of this compound contribute to its bioavailability and efficacy. It is orally available, which allows for easy administration . In clinical trials, this compound has been administered in single ascending doses and has been well tolerated, even at high doses
Result of Action
The result of this compound’s action is a selective inhibition of T cell activation, leading to a reduction in the production of key cytokines . This can have therapeutic effects in conditions where the immune response is overactive, such as in autoimmune diseases . For example, in models of psoriasis and asthma, treatment with this compound reduced symptoms of inflammation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of antigens can trigger the TCR-Nck interaction that this compound inhibits . Additionally, the compound’s efficacy can be affected by factors such as the patient’s overall health, other medications they may be taking, and their individual metabolic characteristics. More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of this compound.
Preparation Methods
The synthetic routes and reaction conditions for AX-024 involve the use of advanced organic synthesis techniques. The preparation of this compound typically includes the following steps:
Synthesis of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through various organic reactions such as nucleophilic substitution, oxidation, and reduction.
Formation of this compound: The intermediate compounds are then subjected to further reactions, including cyclization and functional group modifications, to form the final this compound compound.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain high purity this compound.
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
AX-024 undergoes various types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions of this compound can be carried out using reducing agents to produce reduced forms of the compound.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Comparison with Similar Compounds
AX-024 is unique in its ability to selectively inhibit the TCR-Nck interaction with high potency and selectivity. Similar compounds include:
This compound stands out due to its high potency, low acute toxicity, and excellent selectivity, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO2/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23/h4-9,12H,2-3,10-11,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMKGVRPILDZML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the proposed mechanism of action for AX-024?
A1: this compound was initially proposed to inhibit T cell activation by disrupting the interaction between the CD3ε subunit of the T cell receptor (TCR) and the adapter protein Nck. [, ] This interaction is believed to be important for amplifying TCR signaling. []
Q2: How does this compound affect T cell signaling according to the initial studies?
A2: Early studies suggested that this compound inhibits TCR signaling by binding to the SH3.1 domain of Nck, preventing its recruitment to the TCR and subsequent downstream signaling events. [, ] This was supported by observations of reduced ZAP-70 phosphorylation, a key early TCR signaling event, in the presence of this compound. []
Q3: Were there any conflicting findings regarding the mechanism of action of this compound?
A3: Yes, subsequent research challenged the initial findings. Richter et al. found that this compound did not significantly affect ZAP-70 phosphorylation and did not observe a direct interaction between this compound and the Nck-SH3.1 domain using various biophysical techniques. []
Q4: What is the current understanding of this compound's mechanism of action?
A4: While this compound has been shown to reduce T cell proliferation, especially under weak TCR stimulation conditions, [] its exact mechanism of action remains to be fully elucidated. The interaction with Nck-SH3.1 has been challenged, and further research is needed to identify its specific targets in T cells. []
Q5: What is the significance of studying this compound's mechanism of action?
A5: Understanding this compound's precise mechanism of action is crucial for developing it as a potential therapeutic agent for autoimmune and inflammatory diseases. [] Identifying its specific targets will enable the development of more potent and selective inhibitors with improved efficacy and safety profiles.
Q6: Has this compound shown any promising results in in vivo models?
A6: One study demonstrated that this compound administration in a mouse model of intracerebral hemorrhage (ICH) significantly inhibited TCR activation in brain-infiltrating T cells, reduced pro-inflammatory cytokine expression, and improved long-term neurological function. [] This suggests a potential therapeutic benefit of this compound in neurological conditions involving T cell activation.
Q7: Are there any other potential applications for this compound being investigated?
A7: Research suggests a role for this compound in preventing endothelial activation, a key early event in atherosclerosis development. [] Studies using endothelial-specific Nck1 knockout mice showed reduced atherosclerotic lesion burden, supporting the potential of targeting Nck1, possibly through this compound, for atherosclerosis treatment. []
Q8: What is the current status of this compound in terms of clinical development?
A8: One abstract mentions that this compound is being tested in clinical trials, [] but no further details about specific trials or their current status are provided.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


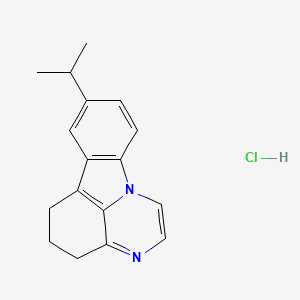
![11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one](/img/structure/B560477.png)
![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)
